molecular formula C17H13F2NO3 B2432174 (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide CAS No. 882082-82-8

(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

Cat. No. B2432174
CAS RN: 882082-82-8
M. Wt: 317.292
InChI Key: PVOVVIDYEPLSAS-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, also known as 2,4-difluoro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide (DFBDA), is a synthetic organic compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. It is a small molecule that has recently been gaining attention due to its ability to interact with a variety of biological targets.

Scientific Research Applications

Anticonvulsant Properties

Some derivatives of benzodiazepines, which share a core structure similar to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, have demonstrated marked anticonvulsant properties by acting as antagonists at the AMPA receptor. These compounds were found to be effective against various models of experimental epilepsy, indicating their potential as anticonvulsant agents. Specifically, the presence of a thiocarbonyl group at the C-4 position of the heptatomic ring in these compounds has been associated with increased anticonvulsant activities and longer-lasting protective effects (Chimirri et al., 1998), (Sarro et al., 2003).

Anti-Inflammatory and Analgesic Activities

A study involving the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, compounds structurally related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, revealed significant anti-inflammatory and analgesic activities. These compounds were evaluated in vivo and showed promising results in reducing inflammation and pain without inducing notable gastric lesions, suggesting their potential for further development as non-ulcerogenic anti-inflammatory and analgesic agents (Berk et al., 2009).

Role in Neurodegenerative Diseases

Gamma-secretase inhibitors, which include derivatives structurally related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, have shown potential in reducing amyloid beta-peptide levels, a key factor in the pathology of Alzheimer's disease. These compounds are being studied for their ability to modulate enzymatic activity related to amyloid beta-peptide production and offer a promising approach for treating neurodegenerative diseases (Prasad et al., 2007).

Cognitive Enhancement

Derivatives related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide have been explored for their cognition-enhancing properties. For instance, SL65.0155, a novel benzodioxanoxadiazolone compound with high affinity for 5-HT4 receptors, has demonstrated potent cognition-enhancing properties in preclinical models, indicating its potential as a treatment for dementia (Moser et al., 2002).

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-12-3-4-14(13(19)10-12)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVVIDYEPLSAS-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.